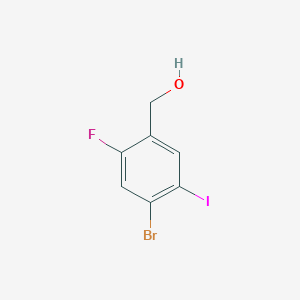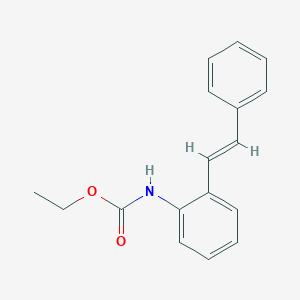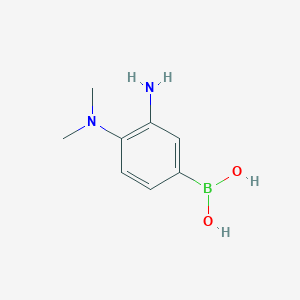
2-Sulfanylpropanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Sulfanylpropanehydrazide is an organic compound with the molecular formula C₃H₈N₂OS. It is characterized by the presence of a sulfanyl group (-SH) and a hydrazide group (-NH-NH₂) attached to a propane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Sulfanylpropanehydrazide can be synthesized through the reaction of 2-chloropropanehydrazide with sodium hydrosulfide. The reaction typically occurs in an aqueous medium under reflux conditions. The general reaction scheme is as follows:
2-Chloropropanehydrazide+Sodium Hydrosulfide→this compound+Sodium Chloride
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Sulfanylpropanehydrazide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The hydrazide group can be reduced to form amines.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted hydrazides
Scientific Research Applications
2-Sulfanylpropanehydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-sulfanylpropanehydrazide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The hydrazide group can interact with carbonyl groups in biological molecules, affecting their function. These interactions can disrupt cellular processes, leading to antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Sulfanylacetohydrazide
- 3-Sulfanylpropanehydrazide
- 2-Sulfanylbenzoic acid hydrazide
Comparison
2-Sulfanylpropanehydrazide is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to 2-sulfanylacetohydrazide, it has a longer carbon chain, which can influence its solubility and interaction with biological targets. 3-Sulfanylpropanehydrazide has a similar structure but differs in the position of the sulfanyl group, affecting its chemical properties. 2-Sulfanylbenzoic acid hydrazide has an aromatic ring, which significantly alters its reactivity and applications .
Properties
Molecular Formula |
C3H8N2OS |
|---|---|
Molecular Weight |
120.18 g/mol |
IUPAC Name |
2-sulfanylpropanehydrazide |
InChI |
InChI=1S/C3H8N2OS/c1-2(7)3(6)5-4/h2,7H,4H2,1H3,(H,5,6) |
InChI Key |
QFRGFCPPDRVHER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NN)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[(2S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenyl]boronic acid](/img/structure/B12838369.png)

![(1R,2S)-2-[4-(2-sulfanylideneethyl)benzoyl]cyclohexane-1-carboxylic acid](/img/structure/B12838375.png)
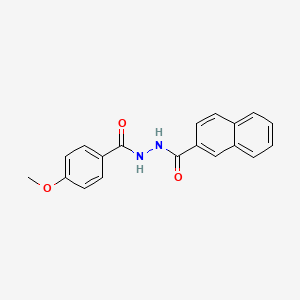

![trimethyl-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonylamino)propyl]azanium;sulfate](/img/structure/B12838406.png)
![6-Bromo-2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12838407.png)

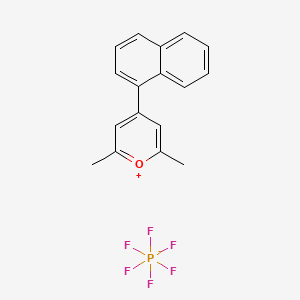

![3,5-Dichloro-2-[(2-fluorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B12838441.png)
